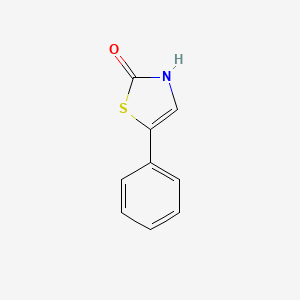

2-Hydroxy-5-phenylthiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLDQLVRYJRBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydroxy 5 Phenylthiazole Derivatives

Chemo-Selective Synthesis Strategies for Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is the foundational step in accessing 2-hydroxy-5-phenylthiazole derivatives. Modern synthetic chemistry emphasizes chemo-selectivity, efficiency, and sustainability, leading to the refinement of classical methods and the innovation of new pathways.

Modified Hantzsch Thiazole Synthesis Approaches

The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent method for constructing the thiazole nucleus. researchgate.net The classical approach involves the condensation of an α-haloketone with a thioamide. researchgate.net For the synthesis of the target compound, this compound, a key reaction involves reacting α-bromo-α-phenylacetaldehyde with ethylthiocarbamate. prepchem.com

However, the foundational Hantzsch reaction has been the subject of numerous modifications to improve yields, expand substrate scope, and enhance reaction conditions. One significant modification is the one-pot, three-component condensation, which increases efficiency by combining multiple steps without isolating intermediates. nih.gov For example, new substituted Hantzsch thiazole derivatives can be synthesized via a one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. nih.gov

Further refinements, such as the Holzapfel-Meyers-Nicolaou modification, provide pathways to functionalized thiazole building blocks with high stereochemical control, which is crucial for synthesizing optically active molecules. researchgate.net This method proceeds through the cyclocondensation of a thioamide, followed by dehydration of the resulting hydroxythiazoline intermediate. researchgate.net

| Method | Reactants | Key Features | Reference |

| Classical Hantzsch | α-haloketone + Thioamide (e.g., ethylthiocarbamate) | Foundational method for thiazole ring formation. | researchgate.net |

| Direct Synthesis | α-bromo-α-phenylacetaldehyde + Ethylthiocarbamate | Specific route to this compound. | prepchem.com |

| One-Pot, Three-Component | α-haloketone + Thiourea + Aldehyde | Improved efficiency and step economy. | nih.gov |

| Holzapfel-Meyers-Nicolaou | Thioamide + Bromoacetaldehyde | Allows for stereoselective synthesis. | researchgate.net |

Multicomponent Reaction (MCR) Strategies for Complex Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly valued for their pot, atom, and step economy (PASE), which aligns with the principles of green chemistry. nih.gov

MCRs provide a convergent and efficient pathway to highly substituted thiazole scaffolds. For instance, a hafnium(IV) triflate-catalyzed three-component reaction has been employed to generate a library of complex pyrimido[2,1-b] prepchem.comnih.govbenzothiazole (B30560) derivatives, demonstrating the power of MCRs in rapidly building molecular diversity around a thiazole core. rsc.org While not directly yielding this compound, these strategies showcase the potential for developing novel one-pot syntheses for complex derivatives by carefully selecting the starting components. The synthesis of phenylthiazole acids, for example, can be achieved through the condensation of phenylthiazol-2-amines with various anhydrides, a process that can be integrated into an MCR framework. nih.gov

| Reaction Type | Components | Advantages | Reference |

| General MCR | 3+ starting materials | High pot, atom, and step economy (PASE); rapid generation of complexity. | nih.gov |

| Catalyzed 3-Component Reaction | e.g., Amine, Aldehyde, Alkyne | Access to diverse and complex thiazole-containing scaffolds. | rsc.org |

Catalyst-Free Synthetic Routes and Green Chemistry Principles

In line with the increasing demand for sustainable chemical processes, significant effort has been directed toward developing catalyst-free and environmentally benign synthetic routes. These methods often utilize greener solvents, alternative energy sources like microwave irradiation, or solvent-free conditions.

A notable example is the catalyst-free, multicomponent synthesis of thiazole derivatives in an aqueous ethanol (B145695) medium. nih.gov This approach avoids the use of hazardous metal catalysts and organic solvents, reducing the environmental impact of the synthesis. nih.gov Similarly, solvent-free protocols, where reactants are ground together at elevated temperatures, have been developed for the regioselective synthesis of 2-aryl-4-methyl-5-acylthiazoles. researchgate.net This method not only eliminates the need for a solvent but can also lead to the exclusive formation of a single regioisomer. researchgate.net The use of microwave irradiation in water has also been reported for the clean and efficient domino reaction of arylglyoxals, 1,3-dicarbonyls, and thioamides to produce trisubstituted thiazoles.

| Approach | Conditions | Key Principle | Reference |

| Aqueous Synthesis | Catalyst-free, Aqueous Ethanol | Use of environmentally benign solvents. | nih.gov |

| Solvent-Free Grinding | Mechanical grinding, 70-80°C | Elimination of solvent, high regioselectivity. | researchgate.net |

| Microwave-Assisted | Microwave irradiation in H₂O | Reduced reaction times, energy efficiency. | bepls.com |

Phenyl Ring Functionalization and Introduction at Position 5

The presence and substitution pattern of the phenyl ring at the C5 position of the thiazole are critical for modulating the biological and physical properties of the final compound. This can be achieved either by using a pre-functionalized precursor or by introducing the phenyl group after the thiazole ring has been formed.

Precursor Synthesis and Reactivity of Substituted Phenyl Moieties

The most straightforward method to obtain 5-phenylthiazole (B154837) derivatives is to start with a phenyl-containing precursor. Key intermediates include α-bromoacetophenones and α-bromo-α-phenylacetaldehyde. prepchem.comnih.gov These compounds are typically synthesized from corresponding acetophenones or phenylacetaldehyde. For instance, α-bromo-α-phenylacetaldehyde can be prepared by the bromination of phenylacetaldehyde. prepchem.com

By using α-bromoacetophenones with substituents already present on the phenyl ring (e.g., nitro, methoxy (B1213986), or halo groups), the synthesis directly leads to 5-arylthiazoles with the desired functionalization. nih.gov The reactivity of these precursors in the Hantzsch synthesis allows for a wide variety of substituted this compound analogues to be prepared.

| Precursor | Synthesized From | Use | Reference |

| α-Bromoacetophenones | Substituted Acetophenones | Direct synthesis of 5-(substituted-phenyl)thiazoles. | nih.govnih.gov |

| α-bromo-α-phenylacetaldehyde | Phenylacetaldehyde | Precursor for the direct synthesis of 5-phenylthiazole. | prepchem.com |

Regioselective Coupling Reactions for 5-Phenyl Substitution

An alternative and highly versatile strategy involves the formation of the thiazole ring first, followed by the introduction of the phenyl group at the 5-position using regioselective cross-coupling reactions. This approach is particularly useful for late-stage functionalization and for creating libraries of compounds with diverse phenyl substitutions.

The Suzuki-Miyaura palladium-catalyzed cross-coupling reaction is a premier method for this transformation. semanticscholar.orgnih.gov The reaction typically involves coupling a 5-halothiazole, such as 2-amino-5-bromothiazole, with a substituted phenylboronic acid. nih.gov This reaction is highly regioselective for the C5 position and tolerates a wide range of functional groups on both coupling partners, providing a powerful tool for synthesizing complex this compound derivatives. semanticscholar.orgnih.gov

| Reaction | Reactants | Key Features | Reference |

| Suzuki-Miyaura Coupling | 5-Halothiazole + Phenylboronic Acid | High regioselectivity for C5; excellent functional group tolerance; suitable for late-stage functionalization. | semanticscholar.orgnih.govnih.gov |

Comprehensive Spectroscopic and Advanced Structural Characterization of 2 Hydroxy 5 Phenylthiazole

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.

The FT-IR spectrum of 2-Hydroxy-5-phenylthiazole is characterized by several key absorption bands that confirm its structure. A broad absorption band is typically observed in the range of 3650–3250 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. upi.edu The presence of aromatic C-H stretching vibrations is confirmed by peaks appearing between 3100 and 3000 cm⁻¹. nipne.ro

The C=C stretching vibrations within the phenyl and thiazole (B1198619) rings generally occur in the 1600–1350 cm⁻¹ region. scialert.net Additionally, the C-O stretching of the hydroxyl group can be identified in the 1260–1050 cm⁻¹ range. vscht.cz The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are highly characteristic of the molecule as a whole. innovatechlabs.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3650–3250 | O-H | Stretching |

| 3100–3000 | Aromatic C-H | Stretching |

| 1600–1350 | C=C | Stretching |

| 1260–1050 | C-O | Stretching |

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. It involves irradiating a sample with a monochromatic laser and analyzing the scattered light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic C-H stretching vibrations are also observed in the 3100–3000 cm⁻¹ region. nipne.ro The C=C stretching vibrations of the aromatic rings typically give rise to strong bands in the Raman spectrum. The thiazole ring vibrations, including C-S stretching modes, can also be identified. For 2-aminothiazole (B372263), S-C stretching vibrations have been observed in the region between 510 and 780 cm⁻¹. researchgate.net

Table 2: Key FT-Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100–3000 | Aromatic C-H | Stretching |

| 1600–1500 | C=C | Stretching |

| 800–500 | C-S | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the different types of protons in a molecule and their chemical environments. The chemical shift (δ) of a proton is influenced by the electron density around it.

For this compound, the aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, generally between δ 6.0 and 9.5 ppm. The proton on the thiazole ring will also have a characteristic chemical shift. The hydroxyl proton (O-H) often appears as a broad signal, and its chemical shift can vary depending on the solvent and concentration, typically ranging from 0.5 to 5.0 ppm. pdx.educompoundchem.com

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Phenyl-H | 6.0–9.5 |

| Thiazole-H | Varies |

| OH | 0.5–5.0 (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

In the ¹³C-NMR spectrum of this compound, the carbon atoms of the phenyl ring will show signals in the aromatic region, typically between δ 120 and 150 ppm. The carbon atoms of the thiazole ring will also have characteristic chemical shifts. For instance, in 2-amino-4-phenylthiazole (B127512), the thiazole carbon signals have been reported at approximately δ 101.9 (C5), 150.2 (C4), and 168.8 (C2) ppm. asianpubs.org The carbon atom attached to the hydroxyl group (C2) is expected to be significantly downfield due to the deshielding effect of the oxygen atom.

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Phenyl-C | 120–150 |

| Thiazole C2-OH | ~160–170 |

| Thiazole C4 | ~140–150 |

| Thiazole C5-Ph | ~100–110 |

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would help to confirm the connectivity of the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique reveals one-bond correlations between protons and the carbon atoms they are directly attached to. sdsu.edunih.gov It is a powerful tool for assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is invaluable for piecing together the molecular structure by identifying longer-range connectivities, such as the connection between the phenyl ring and the thiazole ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the precise structure of this compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (molecular formula C₉H₇NOS), the exact molecular weight is 177.0248 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a prominent molecular ion peak (M⁺) due to the aromatic stability conferred by the phenyl and thiazole rings. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. chemguide.co.uk The presence of the keto-tautomer, 5-phenylthiazol-2(3H)-one, would likely influence the fragmentation pathways. nih.gov

Key fragmentation processes for phenylthiazole derivatives typically involve cleavage of the heterocyclic ring and the loss of small, stable molecules. A characteristic fragmentation of the thiazole ring can produce ions from the loss of the phenyl group or cleavage of bonds adjacent to the heteroatoms. semanticscholar.org The most common fragmentations anticipated for this compound would involve:

Loss of CO: The keto-tautomer could readily lose a molecule of carbon monoxide (28 Da) to form a stable radical cation.

Phenyl Cation: Cleavage of the bond between the phenyl group and the thiazole ring would generate the highly stable phenyl cation (C₆H₅⁺) at m/z 77. sapub.org

Thiazole Ring Cleavage: The thiazole ring itself can undergo complex fragmentation, leading to the loss of species like HCN or thioformyl (B1219250) radicals (HCS). Studies on related thiazole derivatives show that fragmentation of the single bond between the phenyl group and the rest of the molecule produces medium intensity ions at m/z = 77, while a double fragmentation of the N-C and C-S bonds in the thiazole ring is also a characteristic pathway.

| m/z Value | Proposed Fragment Ion | Associated Loss |

|---|---|---|

| 177 | [C₉H₇NOS]⁺ | Molecular Ion (M⁺) |

| 149 | [C₈H₇NS]⁺ | Loss of CO |

| 102 | [C₇H₄N]⁺ | Loss of HCS from [M-CO]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

While a specific crystal structure for this compound has not been published, its solid-state molecular geometry can be inferred from crystallographic data of closely related phenylthiazole derivatives. nih.goviucr.org Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

The thiazole ring is expected to be nearly planar. nih.gov The primary structural variable would be the dihedral angle between the plane of the thiazole ring and the plane of the phenyl ring. In similar structures, such as (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)-2-[(E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ium bromide, the dihedral angle between the thiazole and an attached phenyl ring is reported to be 54.81 (7)°. nih.gov This twist is due to steric hindrance between the rings.

In the solid state, the crystal packing would be significantly influenced by intermolecular interactions. The presence of the hydroxyl group (in the enol tautomer) or the N-H group (in the keto tautomer) would facilitate the formation of strong intermolecular hydrogen bonds (N-H···O or O-H···N). Furthermore, π-π stacking interactions between the aromatic phenyl and thiazole rings of adjacent molecules are expected to play a crucial role in stabilizing the crystal structure. researchgate.net

| Parameter | Value | Comment |

|---|---|---|

| Crystal System | Monoclinic | Based on a known substituted 5-phenyl-1,3-thiazole derivative. nih.gov |

| Space Group | P2₁/c | |

| C(phenyl)-C(thiazole) Bond Length | ~1.48 Å | Typical bond lengths for sp²-sp² carbon bonds. theorchem.ru |

| S-C Bond Lengths (in ring) | ~1.72 - 1.75 Å | |

| Intermolecular Interactions | Hydrogen Bonding, π-π Stacking | Expected dominant forces in the crystal packing. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorption bands in the ultraviolet range, arising from its extended π-conjugated system that encompasses both the phenyl and thiazole rings. frontiersin.org

The principal electronic transitions responsible for UV absorption in this molecule are π → π* transitions. These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Additionally, n → π* transitions, which are typically of lower intensity, may also be observed. researchgate.net These involve the excitation of a non-bonding electron from one of the heteroatoms (N, S, or O) to a π* antibonding orbital.

Based on studies of analogous compounds like 2-(2'-hydroxyphenyl) benzoxazole (B165842) derivatives and other substituted thiazoles, the primary absorption bands for this compound are predicted to fall within the UVA range (315-400 nm). iucr.orgmalayajournal.org The exact position of the maximum absorption (λmax) is influenced by the electronic nature of the substituents and the solvent polarity. The presence of the electron-donating hydroxyl group is likely to cause a bathochromic (red) shift compared to the unsubstituted 5-phenylthiazole (B154837).

| Electronic Transition | Expected Wavelength (λmax) Region | Description |

|---|---|---|

| π → π | ~330 - 380 nm | High-intensity absorption from the conjugated π-system. malayajournal.org |

| n → π | >300 nm | Lower intensity absorption involving non-bonding electrons from S, N, or O atoms. researchgate.net |

Advanced Spectroscopic Methods for Electronic and Thermal Properties (e.g., XANES)

Advanced techniques such as X-ray Absorption Near Edge Structure (XANES) spectroscopy offer element-specific information about the electronic structure and local chemical environment. For this compound, Sulfur K-edge XANES would be a particularly powerful tool for characterizing the sulfur atom within the thiazole ring. esrf.fr

Sulfur K-edge XANES measures the absorption of X-rays as a core electron (from the 1s orbital) of the sulfur atom is excited to unoccupied states. The resulting spectrum provides a fingerprint of the sulfur's chemical state. nih.gov The main absorption feature, often called the "white line," is a sharp peak whose energy position is highly sensitive to the oxidation state of the sulfur atom. researchgate.net For the thiazole sulfur, which is in a reduced state (formally S²⁻), the absorption edge would appear at a significantly lower energy compared to oxidized sulfur species like sulfoxides or sulfates. nih.gov

Analysis of the pre-edge and post-edge regions of the XANES spectrum can further reveal details about the local geometry and the nature of the covalent bonds between sulfur and its neighboring carbon and nitrogen atoms. esrf.frresearchgate.net This technique can unambiguously confirm the sulfur's bonding environment within the heterocyclic ring. nih.gov

| Technique | Target Element | Information Obtained |

|---|---|---|

| Sulfur K-edge XANES | Sulfur (S) | Oxidation state of the sulfur atom in the thiazole ring. nih.gov |

| Local coordination environment and geometry around the sulfur atom. researchgate.net | ||

| Nature of S-C and S-N covalent bonding. esrf.fr |

Theoretical and Computational Chemistry Studies of 2 Hydroxy 5 Phenylthiazole

Quantum Chemical Calculations for Ground-State Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and geometric structure of molecules. These computational methods provide insights into the behavior of electrons within a molecule, which in turn governs its chemical and physical properties. For a molecule like 2-Hydroxy-5-phenylthiazole, understanding its ground-state electronic structure is crucial for predicting its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. A popular functional used in these calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set such as 6-311G(d,p) to provide a good balance between accuracy and computational cost.

Geometry optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms in a molecule. This process yields the equilibrium geometry, providing theoretical values for bond lengths and bond angles. For this compound, this would involve determining the precise spatial arrangement of its constituent atoms, including the planarity of the thiazole (B1198619) and phenyl rings and the orientation of the hydroxyl group.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical vibrational spectrum can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule.

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Derivative Core Structure (Calculated using DFT/B3LYP)**

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=N | ~1.30 - 1.38 |

| Bond Length (Å) | C-S | ~1.70 - 1.78 |

| Bond Length (Å) | C-C (thiazole) | ~1.36 - 1.44 |

| Bond Length (Å) | C-C (phenyl) | ~1.38 - 1.40 |

| Bond Angle (°) | C-S-C | ~88 - 92 |

| Bond Angle (°) | S-C-N | ~110 - 115 |

*These values are illustrative and based on typical calculations for similar thiazole-containing compounds.

Table 2: Representative Calculated Vibrational Frequencies for a Phenylthiazole Moiety (Calculated using DFT/B3LYP)**

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(O-H) | ~3400 - 3600 | Hydroxyl group stretching |

| ν(C-H)aromatic | ~3000 - 3100 | Aromatic C-H stretching |

| ν(C=N) | ~1580 - 1620 | Thiazole ring C=N stretching |

| ν(C=C)aromatic | ~1450 - 1600 | Phenyl ring C=C stretching |

| ν(C-S) | ~650 - 750 | Thiazole ring C-S stretching |

*These values are illustrative and based on typical calculations for similar thiazole-containing compounds.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for more advanced calculations. While HF methods can sometimes be less accurate than DFT for certain properties due to the neglect of electron correlation, they are systematically improvable.

More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed to achieve higher accuracy in electronic structure determination. These methods provide a more rigorous treatment of electron correlation, leading to more reliable predictions of molecular properties. For this compound, high-level ab initio calculations could provide benchmark data for its electronic energy and other properties, serving as a reference for more computationally efficient methods like DFT.

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the results of quantum chemical calculations in terms of familiar chemical concepts such as bonds, lone pairs, and atomic charges. nih.gov NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the Lewis structure representation of the molecule.

For this compound, NBO analysis can provide valuable insights into its bonding and electronic structure. It can quantify the extent of electron delocalization between the thiazole and phenyl rings, as well as the hyperconjugative interactions involving the hydroxyl group. The analysis of donor-acceptor interactions within the molecule can reveal the stabilizing effects of these delocalizations. Furthermore, NBO analysis provides a more chemically intuitive picture of the atomic charges and hybridization of the atoms in the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and spatial distributions of these orbitals are critical in determining how a molecule will interact with other chemical species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the thiazole ring and the hydroxyl group. The LUMO, on the other hand, would be distributed over the regions of the molecule that can accept electron density. The visualization of the HOMO and LUMO provides a clear picture of the sites that are most susceptible to electrophilic and nucleophilic attack, respectively.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting the chemical reactivity and stability of a molecule. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. irjweb.com

By calculating the HOMO and LUMO energies, several global reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different thiazole derivatives.

Table 3: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Thiazole Derivative (Calculated using DFT/B3LYP)**

| Parameter | Symbol | Typical Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.0 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | ~ 4.0 to 5.5 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | ~ 3.75 to 5.0 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | ~ 2.0 to 2.75 |

*These values are illustrative and based on typical calculations for similar thiazole-containing compounds.

Tautomerism and Proton Transfer Mechanism Investigations

One of the key areas of interest for this compound would be the study of its tautomeric forms and the mechanisms of proton transfer.

Computational Modeling of Keto-Enol Tautomeric Equilibria in Solution and Gas Phase

The 2-hydroxythiazole moiety can exist in equilibrium between its enol (-OH) and keto (=O) forms. Computational methods, particularly Density Functional Theory (DFT), are commonly employed to model this equilibrium. These calculations would typically determine the optimized geometries of both tautomers and their relative energies in both the gas phase and in various solvents. The energy difference between the tautomers is a critical factor in predicting which form is more stable under different conditions. For similar heterocyclic systems, the relative stability is often influenced by factors such as aromaticity and intramolecular hydrogen bonding. However, specific energy values for the keto-enol tautomers of this compound have not been reported in the literature surveyed.

Analysis of Intramolecular and Solvent-Assisted Intermolecular Proton Transfer Pathways

Proton transfer can occur either within the molecule (intramolecular) or with the assistance of solvent molecules (intermolecular). Computational studies can map out the potential energy surface for these proton transfer pathways, identifying the transition states and calculating the energy barriers for the reactions. This analysis provides insight into the kinetics of the tautomerization process. For related compounds like 2-(2'-hydroxyphenyl)benzothiazole (HBT), extensive research has shown the occurrence of excited-state intramolecular proton transfer (ESIPT). While it is plausible that this compound could exhibit similar behavior, specific computational details of its proton transfer pathways are not available.

Influence of Solvent Effects on Tautomeric Preferences (e.g., PCM Model)

The surrounding solvent can have a significant impact on the stability of tautomers. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate solvent effects by representing the solvent as a continuous dielectric medium. This model allows for the calculation of the relative energies of tautomers in different solvents, thereby predicting how the tautomeric equilibrium shifts with solvent polarity. Generally, more polar solvents tend to stabilize more polar tautomers. Without specific studies on this compound, it is not possible to provide quantitative data on its tautomeric preferences in different solvents.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. The MEP map of this compound would reveal the reactive sites, providing crucial information for understanding its chemical behavior. However, specific MEP maps or analyses for this compound are not documented in the available literature.

Mulliken Population Analysis for Charge Distribution Insights

Mulliken population analysis is a method to calculate the partial atomic charges in a molecule from the results of a quantum chemical calculation. This analysis provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and bonding characteristics. While it is a standard output of many computational chemistry software packages, published Mulliken charge data for this compound could not be located.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It is used to predict electronic absorption and emission spectra by calculating the energies of vertical excitations and the corresponding oscillator strengths. For a molecule like this compound, TD-DFT calculations would be instrumental in understanding its photophysical properties, including its UV-Vis absorption spectrum and potential for fluorescence. Such calculations are crucial for investigating phenomena like ESIPT. Despite the utility of this method, specific TD-DFT results for this compound are not present in the surveyed scientific literature.

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 5 Phenylthiazole

Reaction Pathways Involving the 2-Hydroxyl Group

The reactivity of the 2-hydroxyl group is intrinsically linked to the keto-enol tautomerism. While reactions can be formally depicted as involving the hydroxyl group, the mechanistic pathway often proceeds through the more stable thiazol-2(3H)-one tautomer, which features an amide-like N-H bond and a carbonyl group.

Electrophilic and Nucleophilic Reactions at the Hydroxyl Moiety

The ambident nucleophilic character of the 2-hydroxy-5-phenylthiazole system, arising from its tautomerism, allows for reactions with electrophiles at multiple sites, primarily the nitrogen, oxygen, and sulfur atoms.

Alkylation and Acylation: When treated with alkylating or acylating agents, 2-hydroxythiazoles can yield either O-substituted or N-substituted products. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the electrophile. In analogous heterocyclic systems like 2-pyridones, which also exhibit prominent keto-enol tautomerism, N-alkylation is often the favored pathway. organic-chemistry.orggoogle.com For this compound, the reaction with an electrophile (E+) can lead to substitution on the nitrogen of the keto tautomer or the oxygen of the enol tautomer. The greater nucleophilicity of the nitrogen atom in the thiazol-2(3H)-one form often directs the reaction towards N-substitution. Acylation reactions with acyl halides or anhydrides are also expected to occur preferentially at the nitrogen atom of the thiazolone tautomer. mdpi.com

Proton-Transfer Reactions and Acidity Considerations

The acidity of this compound is defined by the potential loss of a proton from either the hydroxyl group in the enol form or the ring nitrogen in the keto form. The position of this equilibrium is sensitive to solvent polarity and pH. The resulting anion is a resonance-stabilized species with the negative charge delocalized over the N-C-O system.

| Functional Group | Compound Example | Approximate pKa |

|---|---|---|

| Phenolic Hydroxyl | Phenol | 10 |

| Amide N-H | Acetamide | 17-18 |

| Alcohol Hydroxyl | Ethanol (B145695) | 16-18 |

| Ammonium Ion | Ammonium (NH4+) | 9-10 |

Reactivity of the Thiazole (B1198619) Ring and the 5-Phenyl Substituent

The electronic properties of the thiazole ring and the phenyl group dictate the molecule's susceptibility to aromatic substitution reactions.

Aromatic Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Aromatic Substitution: In thiazole systems, electrophilic substitution typically occurs at the C5 position, which is the most electron-rich. researchgate.net In the case of this compound, this position is already occupied by the phenyl group. Consequently, electrophilic attack on the thiazole ring itself is sterically hindered and electronically disfavored. Instead, electrophilic substitution is expected to occur on the appended 5-phenyl ring.

Studies on the nitration of the analogous compound 5-phenylisoxazole (B86612) provide insight into the expected regioselectivity. Reaction with a nitrating mixture of nitric acid and sulfuric acid leads to substitution on the phenyl ring, yielding a mixture of para-, meta-, and ortho-nitro isomers, with the para- and meta-substituted products being significant. clockss.orgresearchgate.net This suggests that under similar conditions, this compound would undergo nitration on the phenyl ring.

| Product | Position of Nitro Group | Approximate Yield (%) |

|---|---|---|

| 5-(4-nitrophenyl)isoxazole | para | Data not specified |

| 5-(3-nitrophenyl)isoxazole | meta | Data not specified |

| 5-(2-nitrophenyl)isoxazole | ortho | Data not specified |

Note: The table reflects the products formed from an analogous system, 5-phenylisoxazole, illustrating the principle of electrophilic substitution on the phenyl ring. Specific yields were not detailed in the cited source. clockss.orgresearchgate.net

Nucleophilic Aromatic Substitution: The thiazole ring is susceptible to nucleophilic attack, particularly at the C2 position, which is electron-deficient due to the adjacent electronegative nitrogen and sulfur atoms. rsc.org For this compound, this position is occupied by the hydroxyl group. While direct substitution of the hydroxyl group is difficult due to its poor leaving group ability, conversion to a better leaving group (e.g., a sulfonate ester) could facilitate nucleophilic substitution at the C2 position.

Catalytic Activity and Coordination Chemistry Potential

The presence of multiple heteroatoms (N, S, O) with lone pairs of electrons imparts significant potential for this compound to act as a ligand in coordination chemistry. The molecule can coordinate to metal ions in several ways, acting as a monodentate or bidentate ligand.

Coordination is likely to occur through the ring nitrogen and the exocyclic oxygen of the thiazol-2(3H)-one tautomer, forming a stable chelate ring with a metal center. Thiazole derivatives are known to form stable complexes with a wide range of transition metals, including palladium, platinum, ruthenium, silver, cobalt, nickel, copper, and zinc. nih.govresearchgate.netnih.gov These metal complexes themselves can possess catalytic properties or be of interest for their biological and material science applications. nih.govnih.gov The ability of the thiazole scaffold to be readily modified allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, making them attractive for applications in catalysis. researchgate.net

Metal Complex Formation with this compound as a Ligand

There is currently a lack of published research detailing the synthesis and structural characterization of metal complexes specifically utilizing this compound as a ligand. It is hypothesized that this compound could act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the thiazole ring and the oxygen atom of the hydroxyl group, forming a stable chelate ring. The phenyl substituent at the 5-position would likely influence the steric and electronic properties of the resulting complexes.

Future research in this area would need to systematically investigate the reactions of this compound with various metal salts (e.g., of copper, nickel, zinc, cobalt, palladium) to synthesize and isolate the corresponding metal complexes. Characterization techniques such as X-ray crystallography, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis would be crucial to determine the coordination modes, stoichiometry, and geometry of the resulting complexes.

Table 1: Hypothetical Coordination Complexes of this compound

| Metal Ion | Potential Coordination Geometry | Potential Ligand to Metal Ratio |

| Cu(II) | Square Planar or Distorted Octahedral | 2:1 |

| Ni(II) | Square Planar or Octahedral | 2:1 |

| Zn(II) | Tetrahedral or Octahedral | 2:1 |

| Pd(II) | Square Planar | 2:1 |

| Co(II) | Tetrahedral or Octahedral | 2:1 |

This table is speculative and intended to guide future experimental work.

Exploration of Catalytic Characteristics in Model Systems

The catalytic potential of metal complexes derived from this compound is an unexplored area of research. Given the catalytic activity observed in other thiazole-metal complexes, it is plausible that complexes of this compound could exhibit catalytic properties in various organic transformations.

Potential areas of investigation for the catalytic activity of these hypothetical complexes could include:

Oxidation Reactions: The complexes could be tested as catalysts for the oxidation of alcohols, alkenes, or sulfides.

Reduction Reactions: Their efficacy in catalyzing hydrogenation or transfer hydrogenation reactions could be explored.

Cross-Coupling Reactions: The potential to catalyze Suzuki, Heck, or Sonogashira coupling reactions would be a valuable area of study.

To assess the catalytic characteristics, researchers would need to employ model reactions and systematically vary reaction parameters such as temperature, solvent, catalyst loading, and substrate scope. Mechanistic studies, including kinetic analysis and spectroscopic monitoring of the reaction progress, would be essential to understand the catalytic cycle and the role of the this compound ligand.

Table 2: Potential Model Reactions for Investigating Catalytic Activity

| Reaction Type | Model Substrate | Model Product |

| Alcohol Oxidation | Benzyl alcohol | Benzaldehyde |

| Alkene Epoxidation | Styrene | Styrene oxide |

| Suzuki Coupling | Phenylboronic acid and Iodobenzene | Biphenyl |

| Heck Coupling | Styrene and Iodobenzene | Stilbene |

This table presents potential avenues for future research into the catalytic applications of this compound metal complexes.

Structure Activity Relationship Sar and Molecular Design Principles for 2 Hydroxy 5 Phenylthiazole Analogues

Systematic Modification of the 2-Hydroxy-5-phenylthiazole Core

The this compound molecule presents several key positions that can be chemically modified to explore and optimize its biological activity. These include the hydroxyl group at position 2, the phenyl ring at position 5, and the carbon atoms at positions 4 and 5 of the thiazole (B1198619) ring itself.

Derivatization at the 2-Hydroxyl Position (e.g., Etherification, Esterification)

The hydroxyl group at the C2 position of the thiazole ring is a critical functional group. It can act as both a hydrogen bond donor and acceptor, which are pivotal interactions for binding to many biological targets. Chemical modification of this group, such as through etherification (forming an O-R bond) or esterification (forming an O-C=O bond), can significantly alter the molecule's properties.

Etherification and Esterification: Converting the hydroxyl group to an ether or an ester removes its ability to donate a hydrogen bond, which can drastically change its binding mode within a protein's active site. researchgate.net

Impact on Lipophilicity: These modifications generally increase the molecule's lipophilicity (fat-solubility). This change can affect its ability to cross cell membranes and may alter its pharmacokinetic profile.

Bioisosteric Replacement: In some drug design strategies, the hydroxyl group might be replaced with other functional groups that can mimic its hydrogen bonding capabilities, such as an amine or a thiol group, to explore different interaction patterns.

Functionalization of the Phenyl Ring for Electronic and Steric Modulation

The phenyl ring at the C5 position offers a large surface for modification, allowing for fine-tuning of the molecule's electronic and steric (size and shape) properties. Research on various phenylthiazole analogues has consistently shown that the nature and position of substituents on this ring are crucial for activity. nih.govnih.gov

Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens like -Cl, -F, or a nitro group, -NO2) or electron-donating groups (e.g., methoxy (B1213986), -OCH3, or methyl, -CH3) can alter the electron density of the entire molecule. mdpi.com This influences how the molecule interacts with amino acid residues in a target protein. For instance, SAR studies on some phenylthiazole series revealed that electron-withdrawing groups on the phenyl ring were essential for potent activity. nih.govmdpi.com In one study, removing a para-chlorine atom from a C2-phenylthiazole ring led to a significant loss of antiflaviviral activity, highlighting the importance of this substitution. nih.gov

Steric Effects: The size and position of the substituent also play a key role. Bulky groups can provide better occupancy of a large binding pocket or, conversely, cause steric hindrance that prevents binding. The position of the substituent (ortho, meta, or para) dictates the vector and directionality of the molecule's interaction within the binding site. Studies on benzothiazole-phenyl analogues indicated that trifluoromethyl groups (-CF3) were well-tolerated at the ortho and para positions. nih.gov

The following table illustrates hypothetical SAR for phenyl ring substitutions based on established principles.

| Substituent (R) at para-position | Electronic Effect | Steric Bulk | Hypothetical Activity |

| -H | Neutral | Minimal | Baseline |

| -Cl | Electron-withdrawing | Small | Increased |

| -OCH3 | Electron-donating | Medium | Decreased |

| -CF3 | Strongly Electron-withdrawing | Medium | Increased |

| -C(CH3)3 (tert-Butyl) | Electron-donating | Large | Significantly Decreased (Steric Hindrance) |

Substitutions on the Thiazole Ring at Positions 4 and 5

Position 4: Introducing small alkyl groups (e.g., methyl) or other functional groups at the C4 position can influence the orientation of the adjacent phenyl ring, thereby affecting how the molecule fits into a binding pocket. However, in some phenylthiazole series, the introduction of a methyl group on the thiazole ring did not improve agonistic activity, suggesting that minimal steric hindrance on the thiazole core was preferable for that specific target. nih.gov

Position 5: The C5 position, already bearing the phenyl ring, can sometimes accommodate additional small substituents. More commonly, the entire phenyl group at C5 might be replaced with other aromatic or heterocyclic systems to explore different binding interactions. SAR studies on some inhibitors have explored the effect of increasing the size of substituents at the C5 position, finding that potency could be improved with larger groups in certain contexts. researchgate.net

In Silico Molecular Modeling for Target Interaction Prediction

Computational chemistry provides powerful tools to predict and rationalize the interactions of this compound analogues at the molecular level before they are synthesized. These in silico techniques guide the design of new compounds by prioritizing those with the highest predicted affinity and best fit for a biological target.

Ligand-Protein Docking Studies for Hypothetical Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand (e.g., a this compound analogue) when bound to a specific protein target. biointerfaceresearch.com The process involves generating numerous possible binding poses and scoring them based on their calculated binding energy.

The typical workflow for a docking study includes:

Obtaining the Target Structure: The three-dimensional crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB). biointerfaceresearch.com

Ligand Preparation: A 3D model of the this compound analogue is built and its energy is minimized.

Docking Simulation: Using software like AutoDock or GLIDE, the ligand is placed into the defined binding site of the protein. The program then explores various conformations and orientations of the ligand, calculating a "docking score" for each, which estimates the binding affinity. biointerfaceresearch.comsemanticscholar.org

Analysis of Binding Modes: The best-scoring poses are analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov

Docking studies on various phenylthiazole derivatives have successfully predicted interactions with key amino acid residues like Arginine, Serine, and Phenylalanine in the active sites of different enzymes. nih.govnih.gov

Below is a hypothetical data table from a docking study of analogues against a protein kinase.

| Analogue ID | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

| HPT-01 | (Parent Compound) | -7.5 | H-bond with Ser184; π-π stacking with Phe347 |

| HPT-02 | 4'-Chloro on Phenyl Ring | -8.9 | H-bond with Ser184; Halogen bond with Leu120 |

| HPT-03 | 2-Methoxy (ether) | -6.8 | Loss of H-bond donation; Hydrophobic interaction |

| HPT-04 | 4-Methyl on Thiazole Ring | -7.1 | Minor steric clash with Ala180 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR methodologies are employed to predict the biological potency of novel derivatives and to gain insights into the structural features that govern their activity.

The development of a robust QSAR model for this compound analogues typically involves the following steps:

Data Set Selection: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide array of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Based on the chemical formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and constitutional descriptors.

3D descriptors: Calculated from the 3D conformation of the molecule, encompassing steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, partial charges) properties.

Physicochemical descriptors: Such as lipophilicity (logP), molar refractivity, and polarizability.

Model Development: Various statistical methods are utilized to develop a linear or non-linear equation that links the molecular descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN).

Model Validation: The developed QSAR model is rigorously validated to assess its statistical significance and predictive ability. This involves internal validation (e.g., leave-one-out cross-validation) and external validation using the test set of compounds.

For thiazole derivatives in general, QSAR studies have revealed the importance of certain descriptors in influencing their biological activities. For instance, studies on various thiazole-containing compounds have highlighted the significance of hydrophobicity, steric parameters, and electronic features in determining their potency as enzyme inhibitors or antimicrobial agents.

Below is an interactive data table showcasing a hypothetical set of this compound analogues and some commonly used molecular descriptors in QSAR studies, along with their hypothetical biological activity.

| Compound ID | R-group on Phenyl Ring | Molecular Weight | LogP | Polar Surface Area (PSA) | Biological Activity (pIC50) |

| 1 | H | 205.25 | 2.5 | 60.5 | 5.2 |

| 2 | 4-Cl | 239.70 | 3.2 | 60.5 | 5.8 |

| 3 | 4-OCH3 | 235.28 | 2.4 | 69.7 | 5.5 |

| 4 | 4-NO2 | 250.25 | 2.6 | 106.2 | 6.1 |

| 5 | 3,4-diCl | 274.14 | 3.9 | 60.5 | 6.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Rational Design Strategies for Modulating Biological Mechanisms of this compound Analogues

Rational design strategies for this compound analogues leverage the understanding of their structure-activity relationships (SAR) and the molecular interactions with their biological targets to design more potent and selective compounds. These strategies are often guided by computational methods and experimental data.

Key rational design approaches for this class of compounds include:

Scaffold Hopping and Bioisosteric Replacement: This strategy involves replacing the central this compound core or its substituents with other chemical groups that have similar steric and electronic properties (bioisosteres). The goal is to improve properties like potency, selectivity, or pharmacokinetic profiles. For instance, the hydroxyl group at the 2-position could be replaced with an amino group or a thiol group to explore different hydrogen bonding interactions with the target protein.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBDD techniques like molecular docking can be employed. Docking simulations predict the binding orientation and affinity of this compound analogues within the active site of the target. This information is invaluable for designing modifications that enhance binding interactions. For example, if a hydrophobic pocket is identified in the active site, substituents that increase the lipophilicity of the phenyl ring could be introduced to improve binding affinity.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. By analyzing a set of active this compound analogues, a pharmacophore model can be generated. This model can then be used to screen virtual libraries for new compounds with a similar pharmacophoric pattern or to guide the design of novel derivatives that better fit the model.

Modulation of Physicochemical Properties: The biological activity and drug-like properties of this compound analogues can be fine-tuned by modifying their physicochemical properties. For example, introducing polar groups can increase solubility, while optimizing the lipophilicity (logP) is crucial for membrane permeability and target engagement.

A common strategy observed in the design of thiazole-based inhibitors is the introduction of various substituents on the phenyl ring to explore interactions with different regions of the target's binding site. The table below illustrates how different substitutions on the phenyl ring of a hypothetical this compound scaffold could be rationally designed to modulate biological activity based on potential interactions.

| Substitution on Phenyl Ring | Rationale for Design | Predicted Interaction |

| Halogens (e.g., Cl, F) | Increase lipophilicity and can form halogen bonds. | Enhanced binding in hydrophobic pockets. |

| Methoxy (-OCH3) | Can act as a hydrogen bond acceptor. | Formation of hydrogen bonds with specific residues. |

| Nitro (-NO2) | Strong electron-withdrawing group; potential for hydrogen bonding. | Altered electronic properties and potential for new interactions. |

| Alkyl groups (e.g., CH3) | Increase steric bulk and lipophilicity. | Improved van der Waals interactions in hydrophobic pockets. |

These rational design strategies, often used in combination, provide a powerful framework for the systematic optimization of this compound analogues to achieve desired biological effects.

In Vitro Mechanistic Biological Activity Studies of 2 Hydroxy 5 Phenylthiazole and Its Derivatives

Modulation of Enzymatic Activity

Derivatives of the 2-Hydroxy-5-phenylthiazole scaffold have demonstrated the ability to interact with and modulate the activity of several critical enzyme systems. These interactions form the basis of their potential therapeutic effects, ranging from metabolic disease to infectious disease.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways. patsnap.comwisdomlib.org Its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. patsnap.comresearchgate.net Thiazole (B1198619) and its derivatives have emerged as a promising class of PTP1B inhibitors. researchgate.net

Research has shown that various thiazole-based compounds, including thiazolidine-2,4-dione and 2-substituted benzothiazole (B30560) derivatives, exhibit potent PTP1B inhibitory activity. researchgate.netresearchgate.net For instance, certain (Z)-5-benzylidene-2-(phenylimino)thiazolidin-4-one derivatives have been identified as PTP1B inhibitors with IC50 values in the submicromolar range, surpassing the activity of standard inhibitors. researchgate.net Similarly, a series of 2-arylsulfonylaminobenzothiazoles were found to be reversible, mixed-type inhibitors of PTP-1B with IC50 values in the low micromolar range. nih.gov

The mechanism of inhibition often involves the thiazole moiety making crucial interactions within the enzyme's active site or allosteric sites. Docking studies with substituted aryl phenylthiazolyl phenylcarboxamides suggest that the thiazolyl group can form π-π interactions with the Tyr46 residue, while other parts of the molecule can interact with residues like Arg47 and Asp48, which are important for inhibitor selectivity. biorxiv.org

Table 1: In Vitro PTP1B Inhibitory Activity of Selected Thiazole Derivatives

| Compound Class | Specific Derivative Example | IC50 (µM) | Reference |

|---|---|---|---|

| (Z)-5-benzylidene-2-(phenylimino)thiazolidin-4-ones | Compound 3j | 0.51 ± 0.15 | researchgate.net |

| (Z)-5-benzylidene-2-(phenylimino)thiazolidin-4-ones | Compound 3f | 0.66 ± 0.38 | researchgate.net |

| (Z)-5-benzylidene-2-(phenylimino)thiazolidin-4-ones | Compound 3d | 0.93 ± 0.51 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Sortase A (SrtA) is a transpeptidase enzyme found in Gram-positive bacteria that is essential for anchoring surface proteins to the cell wall. mdpi.comnih.gov These surface proteins are crucial virulence factors, mediating processes like bacterial adhesion to host cells, immune evasion, and biofilm formation. nih.govnih.gov As SrtA is not essential for bacterial growth, its inhibition represents an attractive anti-virulence strategy with a potentially lower risk of developing resistance. mdpi.comrsc.org

Several studies have identified thiazole-containing compounds as effective inhibitors of SrtA. A series of novel 2-phenylthiazole (B155284) derivatives were synthesized and shown to prevent biofilm formation at very low concentrations, particularly against E. faecalis, suggesting SrtA inhibition as the likely mechanism. nih.govresearchgate.net The inhibition of SrtA leads to a significant reduction in bacterial virulence, including a decreased ability to bind to host proteins like fibronectin and fibrinogen and a diminished capacity to establish biofilms. mdpi.comrsc.orgnih.gov The inclusion of a phenyl ring in the inhibitor structure appears to be a key factor for this anti-biofilm effect. rsc.orgrsc.org

Table 2: Anti-Biofilm Activity of Selected Thiazole-Based SrtA Inhibitors

| Compound Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Thiazole Nortopsentin Analogues | Staphylococcus aureus ATCC 25923 | IC50 | 0.40–2.03 µM | nih.gov |

| 2-Phenylthiazole Derivatives | Enterococcus faecalis | MBEC | 2–16 µg/mL | nih.gov |

MBEC: Minimum Biofilm Eradication Concentration. This table is interactive.

The versatile thiazole scaffold has been found to inhibit a range of other enzymes, highlighting its broad biological relevance.

α-Glucosidase: This enzyme is a key target for managing type II diabetes as its inhibition delays carbohydrate digestion and glucose absorption. nih.gov A series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives containing a phenyl ring have demonstrated potent α-glucosidase inhibitory activity, with many compounds showing significantly lower IC50 values (e.g., 5.44 ± 0.13 µM to 20.95 ± 0.21 µM) compared to the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 µM). nih.gov

HIV-1 Nucleocapsid Protein (NCp7): NCp7 is a viral protein with two zinc finger domains essential for HIV replication, making it a target for antiviral therapy. nih.govmdpi.com A phenyl-thiadiazolylidene-amine derivative was identified as a potent ejector of zinc ions from the NCp7 zinc fingers, which inactivates HIV-1 and HIV-2 virions. nih.gov Furthermore, rational drug design has led to the development of 2-amino-4-phenylthiazole (B127512) derivatives as efficient and non-toxic NCp7 inhibitors with antiviral activity. mdpi.com

Other Enzymes: Thiazole derivatives have also been reported to inhibit other enzyme systems. For example, some 4-thiazolone derivatives are effective inhibitors of lipoxygenase (LOX), an enzyme involved in inflammation. researchgate.net Additionally, various 2-aminothiazole (B372263) derivatives have shown inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govmdpi.com

Cellular Pathway Interrogation

Beyond direct enzyme inhibition, studies have investigated how these compounds affect broader cellular signaling and response pathways.

The inhibition of PTP1B by this compound derivatives has direct consequences on the insulin signaling pathway. PTP1B acts as a brake on this pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1). acs.orgnih.gov By inhibiting PTP1B, thiazole-based compounds prevent this dephosphorylation, leading to sustained activation of the insulin receptor and downstream signaling molecules. patsnap.comacs.org

In vitro studies in insulin-sensitive cell lines have shown that treatment with small molecule PTP1B inhibitors markedly enhances the phosphorylation of IRβ and IRS-1. acs.org This augmentation of the initial signaling events leads to the activation of downstream kinases such as Akt and ERK1/2. acs.orgbohrium.com The activation of these pathways ultimately promotes increased glucose uptake by cells, demonstrating that PTP1B inhibitors can act as both insulin sensitizers and insulin mimetics at a cellular level. acs.orgnih.govbohrium.com

Biofilm formation is a multi-stage process that begins with the attachment of bacteria to a surface, followed by microcolony formation, maturation, and finally, dispersion. mdpi.commdpi.com The primary anti-biofilm mechanism for this compound derivatives is linked to the inhibition of the Sortase A enzyme. nih.gov

SrtA is responsible for covalently linking various surface proteins, known as adhesins, to the peptidoglycan cell wall of Gram-positive bacteria. nih.govtandfonline.com These adhesins are critical for the initial attachment to both host tissues and abiotic surfaces, the first essential step in biofilm formation. By inhibiting SrtA, thiazole derivatives prevent the proper display of these adhesins on the bacterial surface. nih.gov This disruption directly interferes with the bacteria's ability to adhere and aggregate, thereby blocking the biofilm formation process at its earliest stage. nih.govtandfonline.com Studies have shown that thiazole nortopsentin analogues interfere with this first step of biofilm formation in a dose-dependent manner, particularly in staphylococcal strains. nih.gov This anti-virulence approach inhibits the pathogenic behavior of the bacteria without necessarily killing them, which may exert less selective pressure for the development of resistance. nih.gov

Exploration of Antioxidant Mechanisms (HAT, SET-PT, SPLET)

The antioxidant potential of phenolic thiazoles, including this compound derivatives, is evaluated through various mechanisms, primarily Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov These mechanisms describe how an antioxidant molecule can neutralize free radicals.

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant directly donates a hydrogen atom from its phenolic hydroxyl group to a free radical, effectively neutralizing it. This process is governed by the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE indicates a higher propensity for HAT to occur. nih.govresearchgate.net

Single-Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the antioxidant first transfers an electron to the radical, forming a radical cation. Subsequently, this intermediate loses a proton to become stable. nih.gov The initial electron transfer is related to the ionization potential (IP) of the antioxidant. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps but in a different order. First, the antioxidant molecule loses a proton, forming an anion. This anion then donates an electron to the free radical. nih.gov The favorability of this pathway is influenced by the compound's proton affinity (PA). nih.gov

Studies on related phenolic compounds indicate that the surrounding environment plays a crucial role in determining the dominant antioxidant mechanism. For instance, the HAT mechanism is often favored in the gas phase, while the SPLET mechanism is more plausible in polar, aqueous environments. researchgate.netresearchgate.net Computational studies on phenolic benzotriazole (B28993) derivatives, which share the key hydroxyl group, show that substituents on the aromatic ring can influence the antioxidant activity by altering the BDE and IP. For example, an amino (-NH2) group was found to reduce these values, enhancing antioxidant potential. researchgate.net The evaluation of phenolic thiazoles involves assessing their radical scavenging, reducing power, and metal chelation capabilities to fully characterize their antioxidant profile. nih.gov

Broad Spectrum In Vitro Efficacy Against Microbial Systems

Derivatives of this compound have demonstrated notable in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The amphiphilic nature of the thiazole ring system, possessing both hydrophobic and hydrophilic characteristics, may contribute to its ability to permeate bacterial cell membranes, leading to inhibitory effects on both bacterial types. mdpi.com

Research has shown that specific structural modifications significantly influence the antibacterial potency. For example, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with a Minimum Inhibitory Concentration (MIC) of 16.1 µM for one derivative against both strains. jchemrev.com In another study, new thiazole derivatives proved effective against Proteus vulgaris (Gram-negative), with one compound exhibiting a 22.1 mm zone of inhibition and an MIC of 128 µg/ml. jums.ac.ir

The introduction of different substituents, such as nitro groups at the para position of a phenyl ring, has been shown to enhance antibacterial action, possibly through the formation of strong hydrogen bonds with bacterial amino acid residues. mdpi.com Conversely, some series of thiazole derivatives have shown moderate efficacy against Gram-positive bacteria like S. aureus and Bacillus subtilis but were ineffective against Gram-negative strains. jchemrev.com The screening of various phenylthiazole derivatives has consistently identified compounds with significant inhibitory effects against pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA), E. coli, and Pseudomonas aeruginosa. nih.govbiointerfaceresearch.com

Table 1: In Vitro Antibacterial Activity of Selected Phenylthiazole Derivatives

Phenylthiazole derivatives have also been extensively studied for their in vitro antifungal properties against a variety of pathogenic fungal strains. sid.ir These investigations have revealed that the thiazole scaffold is a promising framework for the development of new antifungal agents. mdpi.com

Studies have demonstrated potent activity of these derivatives against clinically relevant fungi such as Candida albicans and other Candida species. A series of thiazole derivatives containing a cyclopropane (B1198618) system showed very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL, which was comparable or even superior to the standard drug nystatin. nih.govresearchgate.net The mechanism of action for these compounds is thought to involve disruption of the fungal cell wall or cell membrane. nih.govresearchgate.net

In the context of agricultural applications, phenylthiazole derivatives have been effective against plant pathogenic fungi. One study synthesized 45 phenylthiazole derivatives containing an acylhydrazone moiety and found that several compounds exhibited excellent activity against Magnaporthe oryzae, the fungus that causes rice blast. mdpi.com Specifically, compound E26 showed a potent EC50 value of 1.29 µg/mL against this fungus, outperforming the commercial fungicide Isoprothiolane. mdpi.com Other research has identified phenylthiazole-based compounds with remarkable activity against Sclerotinia sclerotiorum, with one derivative displaying an EC50 value of 0.51 µg/mL. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Phenylthiazole Derivatives

Cell-Based Assays for Mechanistic Insights in Disease Models (e.g., Cancer Cell Lines)

A significant body of research has focused on the cytotoxic and antiproliferative effects of this compound derivatives against various human cancer cell lines, with a particular emphasis on MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). mdpi.comnih.gov The MTT assay is commonly employed to quantify this cytotoxic activity by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Numerous studies have reported that novel synthesized thiazole derivatives exhibit potent growth-inhibitory effects. For instance, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones was synthesized, and compound 4c from this series was found to be the most active derivative. It displayed an IC50 value of 2.57 µM in MCF-7 cells and 7.26 µM in HepG2 cells, which was more potent than the standard drug Staurosporine (IC50 of 6.77 µM and 8.4 µM, respectively). mdpi.comresearchgate.netdoaj.org Another study identified two new thiazole derivatives, labeled CP1 and CP2, which also showed significant cytotoxic effects; CP1 had IC50 values of 4.8 µg/ml on MCF-7 cells and 11 µg/ml on HepG2 cells. ekb.eg

The structural features of the derivatives play a critical role in their cytotoxic potential. Research on phthalimide-thiazole derivatives revealed that compound 5b was exceptionally potent against MCF-7 cells with an IC50 of 0.2 µM, while compound 5g showed strong activity against PC-12 cells (IC50 = 0.43 µM). researchgate.netnih.gov These findings underscore the potential of the phenylthiazole scaffold as a basis for developing novel anticancer agents with significant cellular growth modulation properties.

Table 3: Cytotoxic Activity (IC50) of Phenylthiazole Derivatives in Cancer Cell Lines

Beyond inhibiting cell growth, mechanistic studies have revealed that phenylthiazole derivatives can induce cell death in cancer cells by disrupting the cell cycle and activating apoptotic pathways. mdpi.comresearchgate.net Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells and can be triggered through intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways. plos.org

Flow cytometry analysis using methods like the Annexin V FITC/PI assay is a standard technique to quantify apoptosis. This assay can distinguish between viable, early apoptotic, and late apoptotic cells. Studies on potent phenylthiazole derivatives have shown a significant increase in the population of apoptotic cells following treatment. For example, compound 4c was found to induce cell cycle arrest at the G1/S phase in MCF-7 cells. It also dramatically increased the percentage of cells in the pre-G1 phase (an indicator of apoptosis) to 37.36%, compared to just 2.02% in untreated cells. mdpi.comresearchgate.netdoaj.org The same compound elevated the percentage of early and late apoptotic cells from 0.51% and 0.29% in control cells to 22.39% and 9.51%, respectively, in treated MCF-7 cells. mdpi.comresearchgate.netdoaj.org

The molecular mechanisms underlying this apoptosis induction often involve the modulation of key regulatory proteins. Research has demonstrated that these compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. plos.orgnih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase cascades (e.g., caspase-9 and caspase-3), which execute the final stages of apoptosis. plos.orgnih.gov DNA fragmentation and caspase-3 activity assays further confirm that the cytotoxic effects of these compounds are linked to the induction of apoptosis through the intrinsic pathway. researchgate.net

Receptor Tyrosine Kinase Enzyme Assays (e.g., VEGFR-2)tandfonline.com

In vitro studies on derivatives of this compound have demonstrated their potential as inhibitors of receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. The core thiazole scaffold has been utilized in the design of various molecules targeting the ATP-binding site of the VEGFR-2 kinase domain.

Research has focused on synthesizing and evaluating a range of thiazole-containing compounds to understand their structure-activity relationships (SAR) and optimize their inhibitory potency. These studies often involve modifications at different positions of the thiazole ring and the appended phenyl group.

One area of investigation involves complex thiazolyl-pyrazoline derivatives. Certain compounds within this class have shown potent and selective inhibitory activity against VEGFR-2. For instance, compounds featuring an ester group at the C-5 position of the thiazole moiety demonstrated enhanced VEGFR-2 inhibition compared to those with acetyl or amide groups. mdpi.com Specifically, the introduction of a second methoxy (B1213986) group to an amide-bearing derivative resulted in the most potent VEGFR-2 inhibitor in one study, with an IC50 value of 43.0 ± 2.4 nM. mdpi.com